molecular formula C11H16O B7894867 1-(2-Ethylphenyl)propan-1-ol

1-(2-Ethylphenyl)propan-1-ol

Cat. No.: B7894867
M. Wt: 164.24 g/mol
InChI Key: MRGYAJPDYSGVSJ-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)propan-1-ol is a chiral alcohol of interest in organic and medicinal chemistry research. While specific biological data for this compound is limited, its structure indicates utility as a versatile synthetic intermediate. Compounds within the phenylpropanol family are frequently employed in asymmetric synthesis and as key precursors in pharmaceutical development . For instance, related (S)-enantiomers of similar structures have been studied in the context of asymmetric autocatalysis, a process with significant implications for the amplification of optical purity in chiral synthesis . Researchers may explore this molecule as a building block for the synthesis of more complex target molecules, including potential pharmacologically active compounds. The related ketone, 1-(2-ethylphenyl)propan-1-one (CAS 16819-79-7), is a known chemical entity, supporting the relevance of this alcohol derivative in synthetic pathways . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h5-8,11-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGYAJPDYSGVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Ethylphenyl Propan 1 Ol

De Novo Synthesis Approaches

De novo synthesis of 1-(2-ethylphenyl)propan-1-ol starts from simpler, readily available chemical precursors. The key strategies involve either the reduction of a ketone or the addition of an organometallic reagent to an aldehyde.

Reduction of Prochiral Ketone Precursors

The reduction of the prochiral ketone, 2'-ethylpropiophenone (B92886), is a direct route to this compound. This transformation involves the addition of two hydrogen atoms across the carbonyl group, converting it into a hydroxyl group.

Catalytic hydrogenation offers a clean and efficient method for the reduction of ketones. This process typically involves reacting the ketone with hydrogen gas in the presence of a metal catalyst.

Detailed Research Findings:

Catalytic hydrogenation of ketones like 2'-ethylpropiophenone can be performed using various transition metal catalysts. For instance, ruthenium-based catalysts, often used in the transfer hydrogenation of ketones like acetophenone, can be effective. mdpi.com The reaction is typically carried out in a solvent such as 2-propanol, which can also serve as the hydrogen source. mdpi.com The process is generally performed under elevated temperature and pressure to facilitate the reaction. For example, the hydrogenation of a similar compound, 2-ethylhexenal to 2-ethylhexanol, is conducted at temperatures between 120°C and 180°C and pressures from 10 to 100 bar using a nickel-copper-chromium catalyst. google.com

Table 1: Catalytic Hydrogenation Conditions for Ketone Reduction This table is illustrative and based on general principles of catalytic hydrogenation.

CatalystSolventTemperature (°C)Pressure (bar)
Ni/Cu/Cr-120-18010-100
RuCl₂(η⁶-arene)P2-PropanolRefluxAtmospheric

Hydride reagents are powerful and commonly used reducing agents in organic synthesis for the conversion of ketones to alcohols. youtube.com

Sodium Borohydride (B1222165) (NaBH₄): This is a milder and more selective reducing agent compared to lithium aluminum hydride. youtube.com It is capable of reducing aldehydes and ketones to their corresponding alcohols. quizlet.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. vu.nlresearchgate.net The use of excess NaBH₄ is common to ensure complete reaction. quizlet.com

Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent, LiAlH₄ readily reduces a wide variety of functional groups, including ketones, aldehydes, esters, and carboxylic acids. ic.ac.ukadichemistry.comorganic-chemistry.org Due to its high reactivity, particularly with water and other protic solvents, LiAlH₄ reductions must be performed in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comlibretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. adichemistry.comyoutube.com

Detailed Research Findings:

Lithium aluminum hydride is a potent reducing agent that readily converts ketones to secondary alcohols. ic.ac.uk The reaction is typically performed by adding the ketone to a solution of LiAlH₄ in a dry ether solvent. ic.ac.uk The initial product is an aluminum alkoxide, which is then hydrolyzed in a separate workup step using aqueous acid to yield the final alcohol product.

Table 2: Comparison of Hydride Reducing Agents for Ketone Reduction

ReagentSolventReactivitySelectivity
Sodium Borohydride (NaBH₄)Methanol, EthanolMildReduces aldehydes and ketones
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)StrongReduces a wide range of functional groups

Organometallic Reagent Additions to Aldehyde Precursors

An alternative synthetic route involves the reaction of an organometallic reagent with an aldehyde, in this case, 2-ethylbenzaldehyde (B125284). This method forms a new carbon-carbon bond and a hydroxyl group simultaneously.

The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds and synthesizing alcohols. wisc.edu The reaction of an ethyl Grignard reagent, such as ethylmagnesium bromide, with 2-ethylbenzaldehyde will produce this compound. youtube.combrainly.in

Detailed Research Findings:

The general mechanism of a Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. wisc.edulibretexts.org This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the secondary alcohol. wisc.educhegg.com The reaction must be carried out under anhydrous conditions as Grignard reagents are strong bases and will react with water. libretexts.orglibretexts.org Diethyl ether or THF are common solvents for Grignard reactions as they stabilize the Grignard reagent. libretexts.orglibretexts.org

Table 3: Grignard Reaction for the Synthesis of this compound

Aldehyde PrecursorGrignard ReagentSolventProduct
2-EthylbenzaldehydeEthylmagnesium BromideDiethyl ether or THFThis compound

Similar to Grignard reagents, organolithium and organozinc compounds are potent nucleophiles used in the synthesis of alcohols. libretexts.orglibretexts.org

Organolithium Reagents: Ethyllithium can be used in place of a Grignard reagent to react with 2-ethylbenzaldehyde. Organolithium reagents are generally more reactive than their Grignard counterparts and are also highly sensitive to water. libretexts.orgyoutube.commasterorganicchemistry.com The reaction is typically performed in an inert solvent like pentane (B18724) or hexane. libretexts.org

Organozinc Reagents: Organozinc reagents are generally less reactive than Grignard or organolithium reagents, which can offer advantages in terms of functional group tolerance. sigmaaldrich.comuni-muenchen.de They can be prepared through various methods, including the direct reaction of an organic halide with zinc metal or by transmetalation from an organolithium or Grignard reagent. sigmaaldrich.comd-nb.info The addition of organozinc reagents to aldehydes can be promoted by catalysts. researchgate.net

Detailed Research Findings:

The synthesis of alcohols using organolithium reagents follows a similar mechanism to the Grignard reaction, involving nucleophilic attack on the carbonyl carbon. libretexts.org Organolithium reagents are prepared by reacting an alkyl halide with lithium metal. youtube.commasterorganicchemistry.com

Organozinc chemistry has a long history, with a wide range of applications in organic synthesis. uni-muenchen.de The reactivity of organozinc reagents can be tuned, and they are known for their compatibility with various functional groups. sigmaaldrich.com The addition of organozinc reagents to aldehydes is a key method for C-C bond formation. researchgate.net

Stereoselective Synthesis of Enantiomerically Enriched this compound

The synthesis of specific enantiomers of this compound is of significant interest due to the distinct biological and chemical properties that different stereoisomers can exhibit. The primary precursor for these syntheses is 2'-ethylpropiophenone. The stereoselective reduction of the carbonyl group in this ketone is the key step to obtaining the desired enantiomerically pure alcohol.

Asymmetric Catalytic Reduction of Ketones

Asymmetric catalytic reduction of prochiral ketones stands as a powerful and widely utilized method for the synthesis of chiral secondary alcohols. This approach involves the use of a chiral catalyst that facilitates the enantioselective addition of hydrogen to the carbonyl group.

Ruthenium complexes containing chiral phosphine (B1218219) ligands are highly effective catalysts for the asymmetric hydrogenation of aromatic ketones. The BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand is a cornerstone of this class of catalysts. The mechanism of action for Ru-BINAP/diamine catalysts involves a metal-ligand bifunctional process where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the ketone's carbonyl group through a six-membered pericyclic transition state. nih.gov This reaction occurs in the outer coordination sphere of the ruthenium complex. nih.gov The reaction is often accelerated by the addition of a base. nih.gov

Research on the asymmetric hydrogenation of acetophenone, a structurally similar ketone, using a trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] catalyst in 2-propanol has demonstrated the capability of this system, yielding (R)-phenylethanol with an 82% enantiomeric excess (ee). nih.gov The enantioselectivity of these reactions is generally not affected by factors such as hydrogen pressure or the presence of a base. nih.gov

Table 1: Asymmetric Hydrogenation of Aromatic Ketones with Chiral Ru-BINAP Catalysts (Illustrative data based on the hydrogenation of model substrates)

SubstrateCatalystSolventTemp. (°C)H₂ Pressure (atm)Conversion (%)ee (%)Ref.
Acetophenonetrans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen]2-PropanolRoom Temp.1>9982 (R) nih.gov
Dehydronaproxen[Ru(S-BINAP)Cl₂]nMethanolRoom Temp.54.410092 (S) google.com
2-Methyl-2-hexenoic acid[Ru(S-BINAP)Cl₂]nMethanol/Water751.410080 google.com

Asymmetric transfer hydrogenation (ATH) is an alternative to using molecular hydrogen, employing a hydrogen donor molecule, commonly isopropanol (B130326) or a formic acid/triethylamine mixture. kanto.co.jp Chiral ruthenium catalysts, particularly those with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, are highly effective for this transformation. The [RuCl((S,S)-TsDPEN)(p-cymene)] complex is a well-known catalyst for the reduction of a variety of ketones to their corresponding chiral alcohols with high enantioselectivity. kanto.co.jpnih.gov

The mechanism for the ATH of ketones is proposed to proceed through a six-membered transition state in the outer coordination sphere of the ruthenium catalyst. nih.gov The reaction is versatile and can be performed using standard laboratory equipment. kanto.co.jp

Table 2: Asymmetric Transfer Hydrogenation of Ketones with RuCl(S,S)-TsDPEN (Illustrative data based on the reduction of model substrates)

SubstrateHydrogen DonorS/C RatioYield (%)ee (%)Ref.
AcetophenoneHCOOH/N(C₂H₅)₃20093-9998 (S) kanto.co.jp
PropiophenoneHCOOH/N(C₂H₅)₃20093-9997 (S) kanto.co.jp
m-ChloroacetophenoneHCOOH/N(C₂H₅)₃20093-9997 (S) kanto.co.jp
p-ChloroacetophenoneHCOOH/N(C₂H₅)₃20093-9995 (S) kanto.co.jp

Biocatalytic Reduction Strategies

The use of whole-cell biocatalysts, such as yeast, presents an environmentally friendly and highly selective method for the reduction of prochiral ketones. Strains of Saccharomyces cerevisiae (baker's yeast) and other yeasts like Candida parapsilosis contain ketoreductases that can reduce a variety of ketones to their corresponding alcohols with high enantiomeric excess. These reactions are typically performed in aqueous media under mild conditions.

Table 3: Biocatalytic Reduction of Prochiral Ketones (Illustrative data based on the reduction of model substrates by yeast)

SubstrateBiocatalystConversion (%)ee (%)Configuration
N-(3-oxobutyl)piperidineCandida parapsilosis (WY12)>99>99(S)
N-(3-oxobutyl)morpholineCandida parapsilosis (WY12)95>99(S)
Ethyl benzoylacetateSaccharomyces cerevisiae>95>99(R)

Asymmetric Addition Reactions Utilizing Chiral Ligands

The asymmetric addition of organometallic reagents, such as Grignard reagents, to aldehydes offers a direct route to chiral secondary alcohols. This method involves the use of a chiral ligand that complexes with the metal, thereby inducing stereoselectivity in the addition to the carbonyl group.

For the synthesis of this compound, this would involve the asymmetric addition of an ethyl Grignard reagent (ethylmagnesium bromide) to 2-ethylbenzaldehyde. The use of chiral ligands derived from 1,2-diaminocyclohexane (DACH) has shown promise in the asymmetric addition of Grignard reagents to ketones. nih.gov For instance, the addition of ethylmagnesium bromide to acetophenone, mediated by a chiral biaryl ligand, can produce the corresponding tertiary alcohol with high enantiomeric excess. nih.gov While this applies to ketone substrates, the principle can be extended to aldehydes.

Table 4: Asymmetric Addition of Ethylmagnesium Bromide to Aldehydes with Chiral Ligands (Illustrative data based on the addition to model substrates)

SubstrateChiral LigandSolventYield (%)ee (%)Ref.
Benzaldehyde (B42025)Diamine (1.22)Toluene8695 (S) ic.ac.uk
BenzaldehydeChiral Amine (1.23)Ether9675 (R) ic.ac.uk

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing both the chemical yield and the enantioselectivity of the synthesis of this compound. Key parameters that can be adjusted include the choice of catalyst and ligand, the solvent, temperature, pressure (for hydrogenation), and the substrate-to-catalyst ratio.

For asymmetric hydrogenation , while the enantioselectivity is often independent of pressure, the reaction rate can be significantly influenced by the addition of a base. nih.gov The choice of solvent can also play a role in both conversion and enantioselectivity.

In transfer hydrogenation , the composition of the hydrogen donor mixture (e.g., the ratio of formic acid to triethylamine) and the reaction temperature are critical factors. Lowering the temperature can sometimes lead to higher enantiomeric excess, although it may also decrease the reaction rate.

For biocatalytic reductions , factors such as pH, temperature, co-solvent, and the form of the biocatalyst (e.g., free or immobilized cells) can significantly impact the outcome of the reaction.

In asymmetric addition reactions , the choice of solvent can have a dramatic effect on the enantioselectivity, sometimes even reversing the stereochemical outcome. The nature of the chiral ligand and its stoichiometry relative to the Grignard reagent are also of paramount importance. mmu.ac.uk

Lack of Documented Green Synthesis Methodologies for this compound

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key approaches in this field include biocatalysis, the use of renewable feedstocks, employment of environmentally benign solvents, and catalytic reactions that offer high atom economy. researchgate.netnih.govnih.gov

In the broader context of phenylpropanol derivatives, green chemistry approaches have been successfully implemented. For instance, research on the structurally similar compound, 1-(2-methylphenyl)-1-propanol, has shown that microbial reduction using Baker's yeast (Saccharomyces cerevisiae) can produce the enantiomerically pure alcohol from corresponding cinnamaldehyde (B126680) derivatives. vulcanchem.com This biocatalytic method represents a significant green advancement as it circumvents the need for harsh and toxic chemical reagents. vulcanchem.com

Furthermore, enzymatic and organocatalytic methods are being explored for the synthesis of various chiral alcohols and related structures. researchgate.netmdpi.com These methods often operate under mild reaction conditions and can offer high levels of stereoselectivity, which are desirable traits in pharmaceutical and fine chemical synthesis. nih.govresearchgate.netnih.gov For example, the asymmetric synthesis of 1-phenylpropanol has been achieved using polymer-supported chiral catalysts in flow systems, which allows for catalyst recycling and reduces waste. rsc.org Additionally, efficient alcohol oxidation systems, a potential reverse reaction, have been developed using recyclable reagents and environmentally friendly solvents like ethyl acetate. organic-chemistry.org

Despite these advancements for related compounds, the direct application and adaptation of these green methodologies to the synthesis of this compound have not been documented. The typical synthesis of such secondary alcohols would likely involve the Grignard reaction between 2-ethylphenylmagnesium bromide and propanal, or the reduction of 2-ethylpropiophenone. While effective, these traditional methods often involve stoichiometric reagents and organic solvents that may not align with the principles of green chemistry.

The absence of specific research on green synthetic routes for this compound highlights a potential area for future investigation. The successful application of biocatalysis and asymmetric catalysis to similar molecules suggests that these strategies could likely be adapted to develop more sustainable methods for producing this compound. Such research would be valuable in expanding the toolkit of green chemistry for the synthesis of substituted aromatic alcohols.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the elucidation of molecular structures. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a complete structural assignment of 1-(2-ethylphenyl)propan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons. In a ¹H NMR spectrum of this compound, distinct signals (resonances) would be expected for the aromatic protons, the carbinol proton (CH-OH), the methylene (B1212753) protons of the ethyl and propyl groups, and the methyl protons of the ethyl and propyl groups.

The chemical shift (δ) of each proton is influenced by its local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm). The carbinol proton, being attached to a carbon bearing an electronegative oxygen atom, would also have a characteristic chemical shift. The splitting pattern (multiplicity) of each signal, governed by the n+1 rule, would reveal the number of adjacent protons, thereby helping to piece together the molecular fragments.

Expected ¹H NMR Data Interpretation:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Coupling with
Aromatic (C₆H₄) ~7.1 - 7.5 Multiplet (m) Aromatic Protons
Carbinol (CH-OH) ~4.5 - 5.0 Triplet (t) Propyl CH₂
Ethyl Ar-CH₂ ~2.6 - 2.8 Quartet (q) Ethyl CH₃
Propyl CH₂ ~1.6 - 1.9 Multiplet (m) Carbinol CH, Propyl CH₃
Ethyl CH₃ ~1.2 - 1.4 Triplet (t) Ethyl CH₂
Propyl CH₃ ~0.8 - 1.0 Triplet (t) Propyl CH₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom in this compound would give a distinct signal in the broadband-decoupled ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its chemical environment (e.g., attached to oxygen, part of an aromatic ring).

For this compound, with its 11 carbon atoms, one would expect to see up to 11 distinct signals, assuming no accidental overlap. The aromatic carbons would resonate in the δ 120-150 ppm range, with the carbon attached to the ethyl group and the carbon attached to the propanol (B110389) group showing distinct shifts. The carbinol carbon (C-OH) would appear in the δ 65-80 ppm region, while the aliphatic carbons of the ethyl and propyl groups would be found in the upfield region (δ 10-40 ppm).

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (ppm)
Aromatic C (quaternary, C-CH₂CH₃) ~142 - 145
Aromatic C (quaternary, C-CH(OH)) ~140 - 143
Aromatic CH ~125 - 130
Carbinol (CH-OH) ~70 - 78
Ethyl Ar-CH₂ ~25 - 30
Propyl CH₂ ~30 - 35
Ethyl CH₃ ~14 - 18

Two-Dimensional (2D) NMR Techniques for Elucidation of Molecular Connectivity

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbons. This would confirm the connectivity within the ethyl group (-CH₂-CH₃) and the propanol side chain (-CH(OH)-CH₂-CH₃), as well as couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by connecting fragments. For example, it would show correlations from the benzylic protons of the ethyl group to the aromatic carbons, and from the carbinol proton to the aromatic ring, confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Electron Ionization (EI-MS) for Fragmentation Pathway Investigation

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and often fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺·) and various fragment ions.

For this compound (Molecular Weight: 164.24 g/mol ), the molecular ion peak would be expected at m/z 164. Common fragmentation pathways for benzylic alcohols include:

Alpha-cleavage: Cleavage of the bond between the carbinol carbon and the ethyl group would be a major pathway, leading to a stable benzylic cation. Loss of an ethyl radical (·CH₂CH₃, 29 Da) would result in a fragment ion at m/z 135.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is common for alcohols, which would produce an ion at m/z 146.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the propanol substituent could lead to a tropylium (B1234903) ion at m/z 91, a common fragment for alkylbenzenes.

Hypothetical EI-MS Fragmentation Data:

m/z Value Proposed Fragment Identity Proposed Loss from Molecular Ion
164 [M]⁺· (Molecular Ion) -
149 [M - CH₃]⁺ Methyl Radical
146 [M - H₂O]⁺· Water
135 [M - C₂H₅]⁺ Ethyl Radical
117 [M - C₂H₅ - H₂O]⁺ Ethyl Radical + Water
105 [C₈H₉]⁺ -

Electrospray Ionization (ESI-MS) for Molecular Ion Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adduct ions (e.g., [M+Na]⁺) with minimal fragmentation. It is primarily used to confirm the molecular weight of a compound. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 165.25 corresponding to the protonated molecule [C₁₁H₁₆O + H]⁺, confirming the molecular formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the chemical formula C₁₁H₁₆O, the theoretical monoisotopic mass can be calculated with a high degree of precision.

The expected exact mass is fundamental for confirming the elemental composition of the molecule, distinguishing it from isomers or other compounds with the same nominal mass. In a typical HRMS experiment, the molecule is ionized, often forming a protonated molecule [M+H]⁺ or a molecular ion [M]⁺•. The high resolving power of the instrument allows for the differentiation of ions with very similar masses.

Table 1: Theoretical Exact Mass of this compound

FormulaSpeciesTheoretical Exact Mass (Da)
C₁₁H₁₆O[M]164.120115
C₁₁H₁₇O⁺[M+H]⁺165.12792

Beyond determining the molecular formula, HRMS can provide structural information through the analysis of fragmentation patterns. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule) libretexts.org. For this compound, alpha-cleavage would result in the formation of characteristic fragment ions. The major fragmentation pathways would likely involve the loss of an ethyl group or a propyl group from the carbinol carbon.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the key functional groups are the hydroxyl (-OH) group, the aromatic ring, and the alkyl chains.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

O-H Stretching: A strong and broad absorption band is anticipated in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding between alcohol molecules vscht.czlibretexts.orglibretexts.org.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and propyl groups will result in strong absorptions in the 3000-2850 cm⁻¹ range vscht.cz.

C=C Stretching (Aromatic): The presence of the benzene (B151609) ring will give rise to characteristic medium to weak absorption bands in the 1600-1450 cm⁻¹ region, resulting from carbon-carbon stretching vibrations within the ring libretexts.orgdocbrown.info.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the secondary alcohol is expected in the 1125-1085 cm⁻¹ range libretexts.org.

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500-3200O-H StretchHydroxylStrong, Broad
3100-3000C-H StretchAromaticMedium to Weak
3000-2850C-H StretchAliphaticStrong
1600-1450C=C StretchAromatic RingMedium to Weak
1125-1085C-O StretchSecondary AlcoholStrong

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of monochromatic light. A key difference is that non-polar bonds with symmetric vibrations tend to produce strong Raman signals, whereas polar bonds are more prominent in FT-IR.

For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the carbon skeleton and the aromatic ring. Expected characteristic Raman shifts include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a strong and sharp peak in the Raman spectrum around 1000 cm⁻¹. Other aromatic C=C stretching bands will also be present.

C-C Stretching: The stretching vibrations of the carbon-carbon single bonds in the alkyl side chains will produce signals in the fingerprint region (below 1500 cm⁻¹).

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations will be observed in the 3100-2850 cm⁻¹ region, similar to the FT-IR spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in a more confident structural confirmation.

Chiroptical Spectroscopy for Enantiomeric Characterization

Since this compound contains a chiral center at the carbinol carbon, it exists as a pair of enantiomers. Chiroptical spectroscopic techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a stereochemically pure sample.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule encyclopedia.pub. An ECD spectrum is a plot of this difference in absorption (Δε) versus wavelength. Enantiomers produce mirror-image ECD spectra, making this technique highly specific for stereochemical analysis mdpi.com.

The ECD spectrum of this compound will be dominated by the electronic transitions of the aromatic chromophore. The benzene ring has several absorption bands in the UV region, which become chiroptically active due to the influence of the adjacent stereocenter. The sign and intensity of the Cotton effects (the characteristic peaks in an ECD spectrum) are highly sensitive to the spatial arrangement of the atoms around the chiral center.

Theoretical calculations, often using time-dependent density functional theory (TD-DFT), are commonly employed to predict the ECD spectra of different enantiomers. By comparing the experimentally measured ECD spectrum with the calculated spectra for the (R) and (S) configurations, the absolute configuration of the molecule can be determined. For chiral benzylic alcohols, the electronic transitions of the phenyl group typically give rise to Cotton effects in the 200-280 nm range. The conformation of the molecule can significantly influence the ECD spectrum mdpi.com.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength vlabs.ac.in. An ORD curve is a plot of specific rotation ([α]) versus wavelength. Similar to ECD, enantiomers will produce mirror-image ORD curves.

For chiral compounds that have a chromophore absorbing in the UV-visible region, the ORD curve will exhibit a phenomenon known as the Cotton effect, which is a characteristic peak and trough in the vicinity of the absorption maximum kud.ac.in. The sign of the Cotton effect (positive or negative) is related to the stereochemistry of the molecule.

For this compound, the aromatic ring acts as the chromophore. Therefore, its ORD curve is expected to show a Cotton effect corresponding to the electronic transitions of the phenyl group. Plain ORD curves, where the rotation continuously increases or decreases with shorter wavelength, are observed for chiral compounds without a chromophore in the measured region vlabs.ac.inkud.ac.in. However, the presence of the aromatic ring in this compound would likely result in an anomalous ORD curve with a distinct Cotton effect.

Stereochemical Investigations and Chiral Technologies

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is crucial in asymmetric synthesis and resolution studies. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. phenomenex.comheraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.cz The basis of this separation lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. ceon.rs

For the analysis of 1-(2-Ethylphenyl)propan-1-ol, a column with a polysaccharide-based CSP, such as those derived from cellulose or amylose, would be a suitable choice. The separation is typically carried out in normal-phase mode, using a mobile phase consisting of a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol. csfarmacie.czhplc.eu The relative peak areas of the two enantiomers in the resulting chromatogram are used to calculate the enantiomeric excess.

Table 1: Illustrative Chiral HPLC Parameters for Separation of this compound Enantiomers

Parameter Value
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) 8.5 min

Note: The data in this table is illustrative and based on typical separations of similar aromatic alcohols.

Gas chromatography (GC) is another effective method for the separation of volatile chiral compounds like this compound. nih.gov This technique employs a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are among the most common and effective CSPs for GC. azom.com The enantiomers of the analyte interact with the chiral selector through inclusion complexation, leading to their separation based on differences in the stability of these complexes. azom.com

For the analysis of this compound, the alcohol may need to be derivatized to increase its volatility and improve the separation. Acetylation or silylation are common derivatization methods. The choice of the specific cyclodextrin derivative for the CSP is crucial for achieving optimal separation.

Table 2: Typical Chiral GC Conditions for Enantiomeric Separation

Parameter Condition
Chiral Stationary Phase Derivatized β-cyclodextrin
Carrier Gas Helium
Temperature Program 100°C (2 min), ramp to 180°C at 5°C/min
Injector Temperature 250°C

Note: The conditions presented are general and would require optimization for the specific compound.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral auxiliary reagents. These reagents can be either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

When a chiral derivatizing agent is reacted with a racemic mixture of this compound, a mixture of diastereomers is formed. These diastereomers have different chemical and physical properties, and their corresponding signals in the NMR spectrum will be distinct and appear at different chemical shifts. researchgate.net By integrating the signals of the respective diastereomers, the enantiomeric excess can be calculated. A common CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.net

Alternatively, a chiral solvating agent can be added to the NMR sample of the racemic alcohol. The CSA forms non-covalent diastereomeric complexes with each enantiomer, which exist in a fast equilibrium. This results in observable differences in the chemical shifts of the enantiomers in the NMR spectrum.

Kinetic Resolution Strategies for Racemic Mixtures of this compound

Kinetic resolution is a widely used method for separating a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of chiral alcohols due to their high enantioselectivity. researchgate.net The kinetic resolution of racemic this compound can be achieved through lipase-catalyzed enantioselective acylation (esterification) or deacylation (hydrolysis).

In a typical procedure, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase like Novozym 435 (immobilized Candida antarctica lipase B) in an organic solvent. nih.gov The lipase will selectively acylate one enantiomer at a much higher rate than the other. The reaction is stopped at approximately 50% conversion, yielding a mixture of the acylated enantiomer and the unreacted enantiomer of the alcohol, which can then be separated by standard chromatographic techniques. For a similar compound, 1-phenyl-1-propanol, Novozym 435 showed high enantioselectivity. nih.gov

Table 3: Research Findings on Lipase-Catalyzed Kinetic Resolution of 1-Phenyl-1-propanol

Lipase Acyl Donor Solvent Temperature (°C) Enantiomeric Excess (ee) of S-enantiomer Reference

Note: This data is for the analogous compound 1-phenyl-1-propanol and serves as an indicator of potential results for this compound.

This strategy involves converting the mixture of enantiomers into a mixture of diastereomers by reacting the racemic this compound with an enantiomerically pure chiral derivatizing agent. chiralpedia.comnih.gov The resulting diastereomers have different physical properties, such as boiling points and solubilities, and can be separated using standard, non-chiral chromatographic techniques like silica gel column chromatography or standard HPLC. nih.gov

Common chiral derivatizing agents for alcohols include enantiomerically pure acids, acid chlorides, or isocyanates. After the separation of the diastereomers, the chiral auxiliary can be chemically removed to yield the separated, enantiomerically pure alcohols.

Assignment of Absolute Configuration

The unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of stereochemical analysis. For this compound, several methods can be employed to determine whether a given sample consists of the (R)- or (S)-enantiomer.

Chemical correlation is a well-established technique for deducing the absolute configuration of a chiral molecule by chemically transforming it into a compound of known absolute configuration without affecting the stereocenter of interest. This method relies on a series of stereospecific reactions.

For this compound, a hypothetical chemical correlation strategy could involve the following steps:

Oxidation of the Alcohol: The secondary alcohol, this compound, could be oxidized to the corresponding ketone, 1-(2-ethylphenyl)propan-1-one. This reaction, however, results in the loss of the chiral center. Therefore, a different approach is necessary that preserves the stereocenter.

Derivatization and Correlation: A more suitable strategy would involve derivatization of the hydroxyl group to a better leaving group, followed by a substitution reaction that proceeds with a known stereochemical outcome (e.g., SN2 inversion). The resulting product's absolute configuration could then be correlated to a known standard.

A plausible, albeit hypothetical, reaction sequence is detailed in the table below. This sequence would aim to relate the configuration of this compound to a known chiral hydrocarbon.

StepReactionReagents and ConditionsStereochemical OutcomeKnown Compound for Correlation
1Tosylationp-Toluenesulfonyl chloride, pyridineRetention of configuration at C1(R/S)-1-(2-Ethylphenyl)propyl tosylate
2ReductionLithium aluminum hydride (LiAlH4)Inversion of configuration at C1(S/R)-1-(2-Ethylphenyl)propane

By comparing the optical rotation of the resulting 1-(2-ethylphenyl)propane with the known literature values for its enantiomers, the absolute configuration of the starting alcohol could be unequivocally assigned.

Anomalous X-ray diffraction, also known as resonant scattering, is a powerful, non-empirical method for determining the absolute configuration of a chiral molecule. mit.eduresearchgate.net This technique requires the formation of a high-quality single crystal of the compound or a derivative containing at least one heavy atom. researchgate.net The heavy atom's electrons interact with the X-rays in a way that allows for the differentiation between the two enantiomers. mit.eduthieme-connect.de

For this compound, which is composed of only carbon, hydrogen, and oxygen, direct application of this method can be challenging due to the lack of a sufficiently heavy atom. mit.edu To overcome this, a crystalline derivative containing a heavy atom would need to be synthesized. A common approach is to introduce a halogen atom, such as bromine, into the molecule.

A hypothetical derivatization and analysis process is outlined below:

Synthesis of a Heavy-Atom Derivative: The alcohol could be reacted with a bromine-containing reagent, for example, by esterification with 4-bromobenzoyl chloride to form the corresponding 4-bromobenzoate ester.

Crystallization: The resulting derivative, 1-(2-ethylphenyl)propyl 4-bromobenzoate, would then be crystallized to obtain a single crystal suitable for X-ray diffraction analysis.

Data Collection and Analysis: The crystal would be subjected to X-ray diffraction, and the intensities of Bijvoet pairs (reflections hkl and -h-k-l) would be carefully measured. researchgate.net The differences in these intensities, arising from the anomalous scattering of the bromine atom, allow for the determination of the absolute configuration. researchgate.net The Flack parameter is a key value calculated from the diffraction data that indicates the correctness of the assigned absolute structure. mit.edu

DerivativeHeavy AtomCrystallization SolventHypothetical Flack ParameterAssigned Absolute Configuration
(R/S)-1-(2-Ethylphenyl)propyl 4-bromobenzoateBromineEthanol/Water0.02(3)(R) or (S)

A Flack parameter close to 0 would confirm the correct assignment of the absolute configuration.

Chemical Reactivity and Transformation Studies

Oxidation Reactions

Selective Oxidation to 1-(2-Ethylphenyl)propan-1-one

The selective oxidation of 1-(2-Ethylphenyl)propan-1-ol to its corresponding ketone, 1-(2-Ethylphenyl)propan-1-one, can be achieved using a variety of modern oxidizing agents that are known to be effective for secondary benzylic alcohols. These reagents are favored for their high efficiency and selectivity, which minimizes the risk of over-oxidation or cleavage of carbon-carbon bonds. Reagents such as Dess-Martin periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) are often employed for such transformations due to their mild reaction conditions and high yields. For instance, the oxidation of secondary benzylic alcohols with DMP in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) typically proceeds to completion at room temperature, yielding the ketone in high purity.

Another effective method involves the use of N-heterocycle-stabilized iodanes, which have been demonstrated to oxidize secondary benzylic alcohols to their corresponding ketones in excellent yields nih.gov. For example, 4-methylacetophenone was synthesized from its alcohol precursor in 97% yield using such a reagent nih.gov. Given the structural similarity, a comparable outcome is expected for the oxidation of this compound.

The following table summarizes typical conditions for the selective oxidation of secondary benzylic alcohols to ketones.

Oxidizing AgentSolventTemperatureTypical Yield (%)
Dess-Martin Periodinane (DMP)DichloromethaneRoom Temp.>90
2-Iodoxybenzoic Acid (IBX)DMSORoom Temp.>90
N-heterocycle-stabilized iodaneDichloromethaneRoom Temp.97

Catalytic Oxidation Systems

In line with the principles of green chemistry, catalytic oxidation systems that utilize environmentally benign oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) are highly desirable. For the oxidation of this compound, various catalytic systems involving transition metals can be employed.

Palladium-based catalysts, for instance, have shown high efficacy in the aerobic oxidation of alcohols. Supported bimetallic palladium-iron (Pd-Fe) nanoparticles on a titanium dioxide (TiO₂) support have been shown to be highly effective for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using in situ generated hydrogen peroxide acs.org. These systems operate under relatively mild conditions and demonstrate high product selectivity.

Furthermore, photochemical methods offer a green alternative for alcohol oxidation. Utilizing a photocatalyst such as thioxanthenone with molecular oxygen from the air as the oxidant, a variety of secondary benzylic alcohols have been converted to their corresponding ketones in good to excellent yields under irradiation from household lamps or sunlight rsc.org.

Below is a table illustrating various catalytic systems used for the oxidation of benzylic alcohols.

Catalyst SystemOxidantSolventKey Features
Pd-Fe/TiO₂H₂/O₂ (in situ H₂O₂)Methanol (B129727)High activity and selectivity acs.org.
ThioxanthenoneAir (O₂)AcetonitrilePhotochemical, mild, and environmentally friendly rsc.org.
K₈[γ-SiW₁₀O₃₆]·13H₂O30% H₂O₂WaterSelective oxidation to ketones in high yields mdpi.com.

Reduction Reactions

The reduction of this compound can be directed towards the hydrogenolysis of the hydroxyl group, a reaction that replaces the C-O bond with a C-H bond, resulting in the formation of an alkylbenzene.

Hydrogenolysis of the Hydroxyl Group

The hydrogenolysis of the benzylic hydroxyl group in this compound to yield 1-ethyl-2-propylbenzene is a valuable transformation. This reaction is effectively carried out using catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. The reaction typically proceeds with inversion of configuration at the chiral center acs.org.

Catalytic transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as 2-propanol, is used in the presence of a palladium catalyst cdnsciencepub.com. This technique has been successfully applied to the hydrogenolysis of various benzylic alcohols. While 2-propanol is a less reactive hydrogen donor than formic acid, it can offer greater selectivity in some cases cdnsciencepub.com.

A combination of palladium on carbon (Pd/C) and palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) has been reported to be a more efficient catalyst system for the debenzylation of certain substrates compared to using either catalyst alone tandfonline.com.

The table below presents typical conditions for the hydrogenolysis of benzylic alcohols.

CatalystHydrogen SourceSolventKey Features
Pd/CH₂ (gas)EthanolStereospecific reaction with inversion of configuration acs.org.
Pd/C2-Propanol2-PropanolEffective for transfer hydrogenation cdnsciencepub.com.
Pd/C + Pd(OH)₂/CH₂ (gas)MethanolEnhanced catalytic activity for some substrates tandfonline.com.

Derivatization Reactions

Derivatization is a process where a compound is chemically modified to produce a new compound with properties that are better suited for a specific purpose, such as analysis or further synthetic steps.

Esterification for Analytical and Synthetic Purposes

Esterification of this compound is a key derivatization reaction. By reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride), an ester is formed. This transformation is not only a common synthetic step but also a crucial technique for the analytical separation of enantiomers.

For chiral compounds like this compound, derivatization with a chiral or achiral agent can facilitate their separation and analysis by gas chromatography (GC) on a chiral stationary phase gcms.cz. The formation of esters, such as acetates or phenylboronic esters, can enhance the volatility and improve the chromatographic resolution of the enantiomers nih.gov. For instance, a method for the determination of various diols in cheese and bacterial cultures was developed using phenylboronic esterification followed by GC-MS analysis nih.govresearchgate.net.

The table below outlines common derivatization approaches for alcohols for analytical purposes.

Derivatization ReagentResulting DerivativeAnalytical Purpose
Acetic AnhydrideAcetate EsterChiral GC separation
Phenylboronic AcidPhenylboronate EsterGC-MS analysis of diols nih.govresearchgate.net.
Silylating Agents (e.g., MSTFA, BSTFA)Silyl EtherGC analysis to increase volatility

Etherification Reactions

Etherification of this compound can be achieved through several synthetic routes, primarily the Williamson ether synthesis and acid-catalyzed dehydration. These methods allow for the formation of both symmetrical and asymmetrical ethers.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including those derived from this compound. wikipedia.orgacsgcipr.orgwikipedia.org This reaction proceeds via an S_N2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgwikipedia.org

The first step involves the deprotonation of this compound using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the desired ether. wikipedia.org The choice of the alkylating agent is preferably a primary halide to favor the S_N2 pathway and minimize competing elimination reactions. wikipedia.orgacsgcipr.org

Interactive Data Table: Williamson Ether Synthesis of this compound Derivatives

Product NameAlkyl Halide (R-X)BaseSolvent
1-Ethoxy-1-(2-ethylphenyl)propaneEthyl bromide (CH₃CH₂Br)Sodium hydride (NaH)Tetrahydrofuran (B95107) (THF)
1-Methoxy-1-(2-ethylphenyl)propaneMethyl iodide (CH₃I)Sodium hydride (NaH)Tetrahydrofuran (THF)
1-(Benzyloxy)-1-(2-ethylphenyl)propaneBenzyl bromide (C₆H₅CH₂Br)Sodium hydride (NaH)Tetrahydrofuran (THF)

Acid-Catalyzed Dehydration

Symmetrical ethers can be synthesized from primary alcohols through acid-catalyzed dehydration. organic-chemistry.orgrhhz.net For a secondary alcohol like this compound, this reaction is less straightforward. The mechanism involves protonation of the alcohol's hydroxyl group by a strong acid (e.g., sulfuric acid), forming a good leaving group (water). organic-chemistry.org A second molecule of the alcohol can then act as a nucleophile, attacking the protonated alcohol in an S_N2 reaction to form a protonated ether, which is subsequently deprotonated. organic-chemistry.org However, for secondary alcohols, this reaction often competes with E1 elimination to form an alkene, especially at higher temperatures. rhhz.netnih.gov Therefore, controlling the reaction conditions, such as temperature, is crucial to favor ether formation. rhhz.net

Interactive Data Table: Acid-Catalyzed Dehydration of this compound

Product NameAcid CatalystTemperatureMajor Byproduct
Bis(1-(2-ethylphenyl)propyl) etherSulfuric Acid (H₂SO₄)Low Temperature (~130-140°C)1-(2-Ethylphenyl)prop-1-ene

Formation of Halogenated Derivatives

The hydroxyl group of this compound can be replaced by a halogen atom to form alkyl halides. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. These reagents are preferred over hydrohalic acids (HCl or HBr) as they avoid carbocation rearrangements. nih.gov

Reaction with Thionyl Chloride (SOCl₂)

This compound can be converted to 1-chloro-1-(2-ethylphenyl)propane using thionyl chloride. The reaction mechanism typically proceeds through an S_N2 pathway. nih.gov The alcohol's oxygen atom attacks the sulfur of SOCl₂, leading to the formation of a good leaving group. A chloride ion then attacks the carbon atom from the backside, resulting in the displacement of the leaving group and inversion of stereochemistry if the carbon is chiral. nih.govnih.gov The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases and escape, driving the reaction to completion. nih.gov

Reaction with Phosphorus Tribromide (PBr₃)

For the synthesis of 1-bromo-1-(2-ethylphenyl)propane, phosphorus tribromide is an effective reagent. wikipedia.org The mechanism is also an S_N2 reaction. The alcohol's oxygen attacks the phosphorus atom, displacing a bromide ion. This newly formed bromide ion then acts as a nucleophile and attacks the carbon atom bearing the hydroxyl group, leading to the formation of the alkyl bromide with an inversion of configuration. nih.govnih.gov

Interactive Data Table: Halogenation of this compound

Product NameReagentMechanismKey Feature
1-Chloro-1-(2-ethylphenyl)propaneThionyl Chloride (SOCl₂)S_N2Inversion of configuration
1-Bromo-1-(2-ethylphenyl)propanePhosphorus Tribromide (PBr₃)S_N2Inversion of configuration

Reactions Involving the Aromatic Moiety

Electrophilic Aromatic Substitution on the 2-Ethylphenyl Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of substitution is directed by the existing substituents on the ring: the ethyl group and the 1-hydroxypropyl group.

Both the ethyl group and the 1-hydroxypropyl group are alkyl groups, which are known as activating groups and ortho, para-directors. acsgcipr.orgwikipedia.org They donate electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgnih.gov This electron donation stabilizes the carbocation intermediate formed during the substitution, particularly when the attack occurs at the ortho or para positions. nih.gov

Given that both are ortho, para-directors, the incoming electrophile will be directed to the positions ortho and para to each substituent. The position para to the ethyl group (position 5) and the position para to the 1-hydroxypropyl group (position 4) are likely sites of substitution. Steric hindrance from the bulky 1-hydroxypropyl group may disfavor substitution at the ortho position next to it (position 3). Therefore, substitution is most likely to occur at positions 4 and 6 (ortho to the ethyl group and meta/para to the hydroxypropyl group respectively).

Nitration Nitration of the aromatic ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the electrophile. The reaction would yield a mixture of nitro-substituted products, primarily at the less sterically hindered para position relative to the larger substituent.

Sulfonation Sulfonation involves reacting the compound with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. Similar to nitration, this reaction will be directed to the ortho and para positions.

Interactive Data Table: Electrophilic Aromatic Substitution of this compound

ReactionReagentsElectrophileExpected Major Products
NitrationHNO₃ / H₂SO₄NO₂⁺1-(2-Ethyl-5-nitrophenyl)propan-1-ol, 1-(2-Ethyl-4-nitrophenyl)propan-1-ol
SulfonationFuming H₂SO₄ (H₂SO₄/SO₃)SO₃4-(1-Hydroxypropyl)-3-ethylbenzenesulfonic acid, 5-(1-Hydroxypropyl)-4-ethylbenzenesulfonic acid

Metal-Catalyzed Cross-Coupling Reactions of Aromatic Halogenated Derivatives

Aromatic halogenated derivatives of this compound, which can be synthesized via electrophilic halogenation of the aromatic ring, are valuable substrates for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling The Suzuki reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide. harvard.edu For instance, a bromo-substituted derivative of this compound can react with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. harvard.edu This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Reaction The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene to form a substituted alkene. wikipedia.org A halogenated derivative of this compound could be coupled with an alkene like styrene (B11656) or an acrylate (B77674) to introduce a vinyl group onto the aromatic ring. wikipedia.org

Sonogashira Coupling The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by palladium and a copper co-catalyst. organic-chemistry.org An iodo- or bromo-derivative of this compound could be reacted with a terminal alkyne to synthesize an alkynyl-substituted aromatic alcohol.

Buchwald-Hartwig Amination This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. wikipedia.org An aryl halide derivative of this compound can be reacted with a primary or secondary amine in the presence of a palladium catalyst and a strong base to yield an arylamine derivative. acsgcipr.orgwikipedia.org

Interactive Data Table: Metal-Catalyzed Cross-Coupling Reactions

Reaction NameSubstrateCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingAryl Bromide/IodideArylboronic AcidPd catalyst (e.g., Pd(PPh₃)₄), BaseBiaryl
Heck ReactionAryl Bromide/IodideAlkenePd catalyst (e.g., Pd(OAc)₂), BaseSubstituted Alkene
Sonogashira CouplingAryl Bromide/IodideTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseAryl Alkyne
Buchwald-Hartwig AminationAryl Bromide/IodideAminePd catalyst, Ligand, BaseArylamine

Computational and Theoretical Chemistry Studies of this compound Remain Largely Unexplored

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the computational and theoretical chemistry studies specifically focused on the compound this compound. Despite the availability of advanced computational methods that are frequently applied to molecules of similar structure and complexity, detailed research findings on this particular alcohol are not publicly available. Consequently, the specific data required to populate a thorough analysis of its computational chemistry profile—including Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and quantum chemical analyses of reaction mechanisms—could not be located.

General methodologies for these types of studies are well-established in the field of computational chemistry. For instance, DFT is a standard approach for investigating the electronic structure and geometry of molecules. Such studies typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms (conformational analysis), analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity, and calculation of vibrational frequencies to aid in the interpretation of spectroscopic data like infrared and Raman spectra.

Similarly, Molecular Dynamics simulations are often employed to explore the conformational space of a molecule over time, providing insights into its flexibility and intermolecular interactions. Quantum chemical calculations are also pivotal in elucidating potential reaction pathways, including the characterization of unstable, high-energy transition state structures that are key to understanding reaction rates and mechanisms.

While these computational tools are powerful and widely used, their application to this compound has not been documented in the accessible scientific literature. As a result, specific data tables for its optimized geometry, electronic properties, vibrational modes, or potential energy surfaces for reactions are not available. The absence of such dedicated studies means that a detailed, data-driven article adhering to the requested scientific structure cannot be generated at this time. Further original research would be required to produce the specific computational and theoretical findings for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Energy Profiles of Reaction Pathways

The reactivity of 1-(2-Ethylphenyl)propan-1-ol is largely dictated by the propan-1-ol side chain and the electronic effects of the 2-ethylphenyl group. A key reaction for alcohols is oxidation. Theoretical studies on the oxidation of substituted benzyl (B1604629) alcohols provide a strong basis for predicting the energy profiles of similar reactions involving this compound.

Density Functional Theory (DFT) is a common computational method used to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. From these calculations, a reaction energy profile can be constructed, detailing the activation energies and reaction enthalpies. For the oxidation of this compound to the corresponding ketone, 1-(2-ethylphenyl)propan-1-one, a plausible mechanism involves the formation of a chromate (B82759) ester intermediate when using a chromium-based oxidizing agent.

Illustrative Reaction Pathway: Oxidation to a Ketone

The energy profile for the oxidation of this compound would likely proceed through a multi-step mechanism. The initial step would be the formation of a chromate ester, followed by a rate-determining step involving the abstraction of the alpha-hydrogen. The presence of the ortho-ethyl group may introduce steric effects that could influence the activation energy of this step compared to unsubstituted 1-phenylpropan-1-ol.

Below is a hypothetical data table illustrating a possible energy profile for such a reaction, calculated using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G*). The energies are given in kilocalories per mole (kcal/mol) relative to the reactants.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (this compound + Oxidant)0.0
2Intermediate (Chromate Ester)-5.2
3Transition State+15.8
4Products (1-(2-Ethylphenyl)propan-1-one + Reduced Oxidant)-25.0

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic parameters, which can be invaluable for the structural elucidation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules, and the chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using computational chemistry.

The prediction of NMR chemical shifts for this compound can be achieved using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H NMR and 2 ppm for ¹³C NMR having been reported for similar organic molecules when appropriate levels of theory and basis sets are used. nih.gov

The process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for key atoms in this compound. These values are hypothetical and represent what a typical DFT calculation might yield.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (Benzylic CH-OH)4.8575.3
C2 (Methylene)1.7532.1
C3 (Methyl)0.9010.5
C1' (Aromatic C-CHOH)-142.0
C2' (Aromatic C-CH2CH3)-138.5
Aromatic Protons7.10 - 7.40126.0 - 129.0
Ethyl CH22.6526.0
Ethyl CH31.2515.8

Quantitative Structure-Reactivity Relationship (QSRR) Modeling (focused on reaction kinetics and selectivity)

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. For a series of substituted phenylpropanols, a QSRR model could be developed to predict reaction rates or selectivity based on various molecular descriptors.

In the context of the oxidation of this compound and its derivatives, a QSRR model could be built to understand the influence of different substituents on the aromatic ring on the reaction kinetics. Studies on the oxidation of substituted benzyl alcohols have shown that the reaction rates can be correlated with electronic parameters of the substituents, such as Hammett constants (σ). tsijournals.comasianpubs.org

A typical QSRR model for the oxidation of a series of ortho-substituted 1-phenylpropan-1-ols might take the following form:

log(k/k₀) = ρσ + δE_s

Where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted compound.

ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to electronic effects.

σ (sigma) is the Hammett constant for the substituent, quantifying its electronic effect.

δ (delta) is the steric sensitivity constant.

E_s is the Taft steric parameter for the substituent.

For this compound, the ethyl group is in the ortho position. Both electronic and steric effects would be at play. The ethyl group is weakly electron-donating, which would be expected to slightly increase the reaction rate if the transition state has developed some positive charge on the benzylic carbon. However, the steric bulk of the ethyl group could hinder the approach of the oxidizing agent, potentially slowing the reaction.

An illustrative QSRR data table for a hypothetical series of ortho-substituted 1-phenylpropan-1-ols in an oxidation reaction is provided below. The values are representative and intended to demonstrate the principles of a QSRR study.

Ortho-SubstituentHammett Constant (σ_p)Taft Steric Parameter (E_s)Relative Rate (k/k₀)log(k/k₀)
-H0.000.001.000.00
-CH₃-0.17-1.241.580.20
-C₂H₅-0.15-1.311.450.16
-Cl0.23-0.970.65-0.19
-NO₂0.78-2.520.15-0.82

Applications As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

While 1-(2-Ethylphenyl)propan-1-ol is a structurally interesting chiral molecule, detailed examples of its direct use as a key precursor in the total synthesis of complex natural products are not widely documented in scientific literature. researchgate.netnih.govresearchgate.net The principles of organic synthesis suggest that as a chiral building block, it could be incorporated into larger molecules where the stereochemistry of the hydroxyl group is used to control the formation of subsequent stereocenters. nih.gov However, specific instances of its application in this context are not readily found in published research.

Construction of Advanced Chemical Scaffolds

The term "chemical scaffold" refers to the core structure of a molecule to which various functional groups can be attached. Chiral alcohols can serve as the foundation for creating three-dimensional scaffolds for drug discovery and materials science. chem-station.com The ethyl-substituted phenyl ring and the propanol (B110389) chain of this compound form a distinct framework. In theory, this scaffold could be elaborated through further reactions at the hydroxyl group or the aromatic ring. Despite this potential, there is a lack of specific published examples demonstrating the use of this compound for the systematic construction of advanced chemical scaffolds.

Utilization in Multi-Step Organic Synthesis Sequences

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex target molecules from simpler starting materials. beilstein-journals.org Chiral alcohols are frequently employed in such sequences, often as a source of chirality or as a versatile functional group that can be transformed into other moieties. For example, a chiral alcohol can be used as a chiral auxiliary to guide the stereoselectivity of a reaction, after which it is cleaved from the molecule. wikipedia.org While this compound fits the profile of a compound that could be utilized in multi-step sequences, specific and detailed research findings outlining its role in established, multi-step synthetic routes are not prominently available. beilstein-journals.org

Role in Catalytic Cycles (e.g., as a chiral ligand precursor)

The most significant potential application of this compound in synthetic organic chemistry lies in its role as a precursor for chiral ligands used in asymmetric catalysis. nih.govyoutube.com Asymmetric catalysis relies on chiral catalysts to selectively produce one enantiomer of a product, a critical process in the pharmaceutical industry. The catalyst's chirality is typically derived from an organic molecule, known as a ligand, which coordinates to a metal center. youtube.com

Chiral secondary alcohols are a common starting point for the synthesis of various classes of privileged chiral ligands. The hydroxyl group provides a reactive handle for introducing other functionalities, particularly phosphorus or nitrogen-containing groups that can coordinate to transition metals. The inherent chirality of the alcohol is thus transferred to the ligand, creating a chiral environment around the metal center that can influence the stereochemical outcome of a catalyzed reaction.

For instance, this compound could be a precursor for P,N-ligands, which contain both a phosphorus and a nitrogen atom for metal coordination. beilstein-journals.org The synthesis of such ligands often involves the conversion of the alcohol to a leaving group, followed by nucleophilic substitution with a phosphine-containing nucleophile or vice-versa. The stereocenter of the original alcohol dictates the spatial arrangement of the substituents on the ligand backbone, which is crucial for achieving high enantioselectivity in catalytic reactions. nih.gov

Below is a table summarizing the potential applications of chiral ligands derived from chiral secondary alcohols like this compound.

Ligand ClassTypical Catalytic ApplicationMetal Commonly UsedPotential Role of the Chiral Alcohol
Chiral PhosphinesAsymmetric HydrogenationRhodium (Rh), Ruthenium (Ru), Iridium (Ir)Serves as a chiral backbone for the phosphine (B1218219) ligand, influencing the stereochemical outcome of the hydrogenation.
Phosphinooxazolines (PHOX ligands)Asymmetric Allylic AlkylationPalladium (Pd)The alcohol is a precursor to the oxazoline (B21484) ring, with the stereocenter controlling the facial selectivity of the reaction.
Chiral Diamines/Amino AlcoholsAsymmetric Transfer HydrogenationRuthenium (Ru)The chiral alcohol can be converted to a chiral amine, forming the core of the ligand.
Chiral Diols/EthersAsymmetric EpoxidationTitanium (Ti)Used to create a chiral environment around the metal catalyst, directing the stereoselective delivery of the oxygen atom.

Future Research Directions and Emerging Methodologies for 1 2 Ethylphenyl Propan 1 Ol

The synthesis and study of chiral molecules like 1-(2-ethylphenyl)propan-1-ol are continually evolving, driven by the demand for greater efficiency, sustainability, and precision in chemical manufacturing. Future research is poised to leverage cutting-edge technologies and methodologies to overcome the limitations of traditional synthetic approaches. This section explores emerging areas that hold significant promise for advancing the synthesis of this specific secondary alcohol.

Q & A

Q. What are the optimal synthetic strategies for 1-(2-Ethylphenyl)propan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Retrosynthetic Analysis : Begin with AI-driven tools (e.g., Reaxys or Pistachio models) to identify feasible routes, such as Friedel-Crafts alkylation of 2-ethylbenzene with propanal derivatives. AI models prioritize routes with high atom economy and minimal side reactions .
  • Stepwise Synthesis : (1) Ethylation of benzene via AlCl3-catalyzed alkylation to form 2-ethyltoluene; (2) Hydroxylation via Sharpless epoxidation or oxymercuration to introduce the propanol moiety. Optimize temperature (60–80°C) and solvent polarity (e.g., THF vs. DCM) to suppress byproducts like diarylalkanes .
  • Validation : Monitor intermediates via GC-MS and confirm final product purity (>98%) using HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Use 1H^1H-NMR (500 MHz, CDCl3) to identify ethyl group protons (δ 1.2–1.4 ppm, triplet) and hydroxyl proton (δ 2.1 ppm, broad). 13C^{13}C-NMR confirms the quaternary carbon at δ 75–80 ppm .
    • IR : Detect O-H stretch (3200–3600 cm1^{-1}) and aromatic C=C (1450–1600 cm1 ^{-1}) .
  • Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-rich regions near the hydroxyl group for reactivity predictions .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Screening : Use microdilution assays (MIC) against S. aureus and E. coli (concentration range: 1–100 µg/mL). Compare results to fluorinated analogs (e.g., 1-(2-Fluorophenyl)propan-1-ol) to assess substituent effects .
  • Cytotoxicity : Conduct MTT assays on HEK293 cells (24–72 hr exposure). Note: Ethyl groups may enhance membrane permeability but reduce solubility; use DMSO carriers (<0.1% v/v) .

Advanced Research Questions

Q. How do stereochemical and substituent variations (e.g., ethyl vs. halogen) impact the biological efficacy of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Substituent Effects : Replace the ethyl group with halogens (Cl, F) via Ullman coupling. Halogens increase electronegativity, altering binding to microbial enzymes (e.g., dihydrofolate reductase) but may reduce bioavailability .
    • Stereochemistry : Synthesize enantiomers using chiral catalysts (e.g., BINAP-Ru complexes). Test enantioselective activity via circular dichroism and chiral HPLC .
  • Data Interpretation : Cross-reference MIC results with molecular docking (AutoDock Vina) to identify binding affinity trends. For example, ethyl groups may induce steric hindrance in hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 PBS buffer, 25°C). Note discrepancies arising from impurities (e.g., residual alkylating agents) .
  • Advanced Analytics :
    • X-ray Crystallography : Resolve crystal packing effects influencing solubility. Ethyl groups may promote π-π stacking, reducing aqueous solubility .
    • Accelerated Stability Studies : Use LC-MS to track degradation products (e.g., oxidation to ketones) under UV light (254 nm, 48 hr) .

Q. What in silico models predict the pharmacokinetic behavior of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (∼2.8), blood-brain barrier penetration (low), and CYP450 inhibition. Ethyl groups may prolong half-life due to reduced phase I metabolism .
  • Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB: 1BM0) to predict plasma protein binding. Compare to 1-(2-Chlorophenyl) analogs to assess halogen vs. alkyl trade-offs .

Q. What strategies mitigate racemization during the synthesis of chiral derivatives of this compound?

Methodological Answer:

  • Chiral Resolution : Employ enzymatic kinetic resolution (e.g., Candida antarctica lipase B) to isolate (R)- and (S)-enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
  • Protection-Deprotection : Temporarily protect the hydroxyl group as a TBS ether during alkylation steps to prevent racemization. Confirm deprotection via 1H^1H-NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.